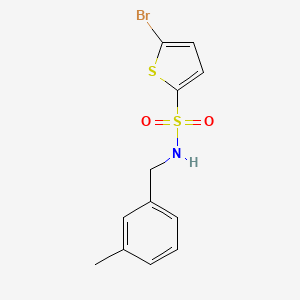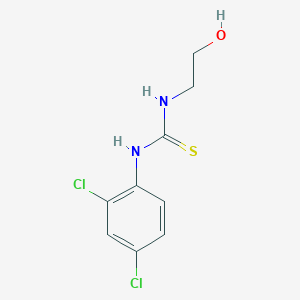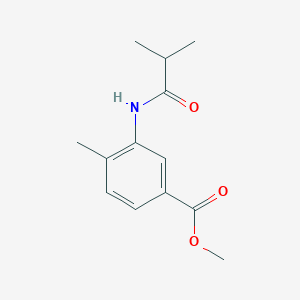
N-(4-fluorobenzyl)-5-(4-fluorophenyl)-3-isoxazolecarboxamide
Overview
Description
N-(4-fluorobenzyl)-5-(4-fluorophenyl)-3-isoxazolecarboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its role in treating various neurological disorders, including Alzheimer's disease, bipolar disorder, and schizophrenia. In
Mechanism of Action
N-(4-fluorobenzyl)-5-(4-fluorophenyl)-3-isoxazolecarboxamide inhibits this compound by binding to the ATP-binding site of the enzyme. This leads to the inhibition of downstream signaling pathways that are involved in the pathogenesis of various neurological disorders. The inhibition of this compound by this compound has been shown to increase the levels of beta-catenin, a protein that plays a crucial role in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes neurogenesis and synaptic plasticity. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various neurological disorders.
Advantages and Limitations for Lab Experiments
N-(4-fluorobenzyl)-5-(4-fluorophenyl)-3-isoxazolecarboxamide has several advantages for lab experiments. It has high potency and selectivity for this compound, which makes it an ideal tool for studying the role of this compound in various neurological disorders. It also has good solubility in water and organic solvents, which makes it easy to use in various experimental setups. However, one limitation of this compound is its poor stability in aqueous solutions, which can lead to degradation and loss of activity over time.
Future Directions
There are several future directions for the research on N-(4-fluorobenzyl)-5-(4-fluorophenyl)-3-isoxazolecarboxamide. One direction is to further investigate its therapeutic potential in treating various neurological disorders, such as Alzheimer's disease, bipolar disorder, and schizophrenia. Another direction is to explore its potential as a tool for studying the role of this compound in various cellular processes, such as cell differentiation and apoptosis. Additionally, future research can focus on improving the stability of this compound in aqueous solutions, which can increase its utility in various experimental setups.
Scientific Research Applications
N-(4-fluorobenzyl)-5-(4-fluorophenyl)-3-isoxazolecarboxamide has been extensively studied for its therapeutic potential in treating various neurological disorders. It has been shown to inhibit glycogen synthase kinase-3 (this compound), an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease, bipolar disorder, and schizophrenia. The inhibition of this compound by this compound has been shown to improve cognitive function, reduce inflammation, and promote neurogenesis in animal models.
properties
IUPAC Name |
5-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O2/c18-13-5-1-11(2-6-13)10-20-17(22)15-9-16(23-21-15)12-3-7-14(19)8-4-12/h1-9H,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWIBNCIXIXABM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-(aminocarbonyl)-4-methyl-2-{[(4-propyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4686821.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4686838.png)
![4-({2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide](/img/structure/B4686844.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4686858.png)
![N-(2-chlorophenyl)-4-(2-{[(2-furylmethyl)amino]carbonothioyl}hydrazino)-4-oxobutanamide](/img/structure/B4686864.png)
![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4686866.png)
![methyl 4-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4686877.png)
![5-bromo-2-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B4686882.png)
![3-butoxy-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4686884.png)

![3-{5-[2-(allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4686895.png)
![2-[2-(3,4-dimethylphenoxy)propanoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4686923.png)